![molecular formula C22H25N3O5 B2759948 5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 868214-70-4](/img/structure/B2759948.png)
5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a useful research compound. Its molecular formula is C22H25N3O5 and its molecular weight is 411.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Computational and Experimental Analysis of Molecular Structure
One study provides a comprehensive computational and experimental analysis of a series of derivatives related to the mentioned compound. Through environmental-friendly multicomponent methodologies, compounds were synthesized and characterized, revealing preferences for linear over angular isomer formations. This insight is crucial for understanding the molecular geometry and potential applications in designing related compounds with desired properties (Jorge Trilleras et al., 2017).
Novel Synthesis Approaches
Research on one-pot synthesis techniques under microwave irradiation without a catalyst for related compounds highlights innovative approaches to heterocyclic synthesis. This method simplifies the production process and could be adapted for synthesizing variants of the compound , offering insights into efficient, catalyst-free synthesis pathways (R. M. Shaker & M. A. Elrady, 2008).
Regioselective Synthesis and Functionalization
Another study demonstrates the use of a sustainable catalyst for the regioselective synthesis of functionalized derivatives, providing a green chemistry approach to generating novel nitrogen-bearing heterocyclic scaffolds. Such methodologies could potentially be applied to synthesize analogs of the compound, enhancing its utility and application in various fields (Divyang M. Patel & H. Patel, 2019).
Synthesis of New Derivatives via Multicomponent Reactions
Research on the synthesis of new dihydropyrimido[4,5-b]quinolinetrione derivatives through multicomponent reactions in the presence of a catalyst offers a pathway to creating a wide array of related compounds. These studies underscore the versatility and potential of multicomponent reactions in expanding the chemical space of heterocyclic compounds (A. Khalafi‐Nezhad & F. Panahi, 2011).
Novel Nanoporous Catalyst for Synthesis of N-heterocyclic Pyrimido[4,5-b]quinolines
A study introduces a novel ethylenediamine-based metal-organic framework as a catalyst for synthesizing new categories of N-heterocyclic compounds, including pyrimido[4,5-b]quinoline derivatives. This research highlights the potential of using advanced materials as catalysts to enhance the synthesis of complex organic molecules, potentially including variations of the compound in discussion (Hassan Sepehrmansouri et al., 2020).
Propiedades
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-22(2)9-12-17(13(26)10-22)16(11-6-7-14(29-4)15(8-11)30-5)18-19(23-12)25(3)21(28)24-20(18)27/h6-8,16,23H,9-10H2,1-5H3,(H,24,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVPCMQIJQTJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)C)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

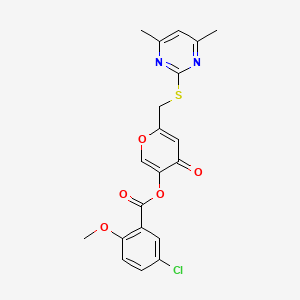
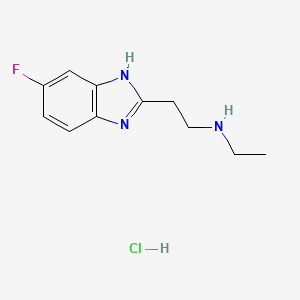
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide](/img/structure/B2759873.png)
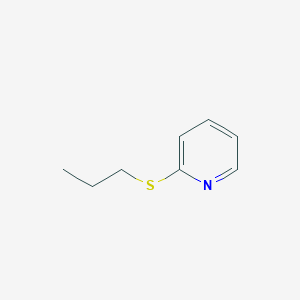
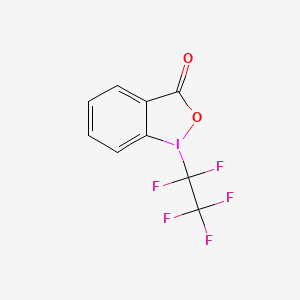
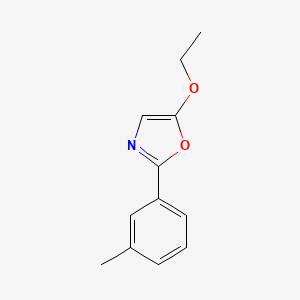
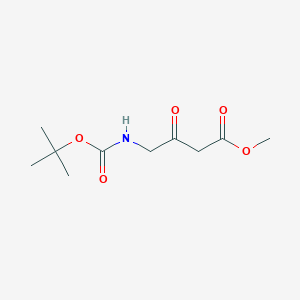

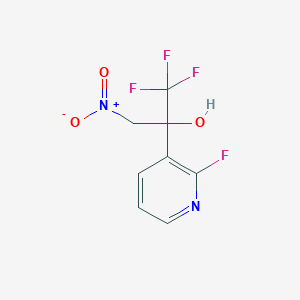
![1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B2759885.png)
![2-(2,3-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2759886.png)
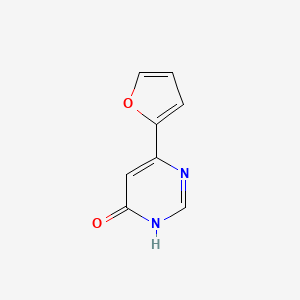
![Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate](/img/structure/B2759888.png)
